3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one
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Overview
Description
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization . One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core, which is then subjected to various reaction conditions to introduce the heptylidene and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The phenyl and heptylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, thereby influencing cellular functions . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-substituted isoindole-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives: These compounds have a saturated ring system, which affects their chemical reactivity and biological properties.
Uniqueness
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILSCGJAKXTJ-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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